molecular formula C15H13Cl2NO2 B312498 2,4-dichloro-N-(2-ethoxyphenyl)benzamide

2,4-dichloro-N-(2-ethoxyphenyl)benzamide

Cat. No.: B312498
M. Wt: 310.2 g/mol
InChI Key: DEXKLBBYEHQNGW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-ethoxyphenyl)benzamide is a synthetic benzamide derivative provided as a high-purity screening compound for research and development purposes. It has a molecular formula of C15H13Cl2NO2 and a molecular weight of 310.18 g/mol . This compound is a solid-phase organic building block useful for the discovery of new chemical entities, particularly in medicinal and agricultural chemistry. Its molecular structure features a 2,4-dichlorobenzamide group linked to a 2-ethoxyaniline moiety, making it a valuable intermediate for generating compound libraries and exploring structure-activity relationships (SAR) . As a screening compound, it is utilized in high-throughput screening (HTS) assays to identify potential bioactive molecules and to investigate novel biological targets. Available formats include small quantities of dry powder for initial assay development. This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

2,4-dichloro-N-(2-ethoxyphenyl)benzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-14-6-4-3-5-13(14)18-15(19)11-8-7-10(16)9-12(11)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

DEXKLBBYEHQNGW-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Aminoethyl and Alkylamine Derivatives

For example, N-(2-aminoethyl)-2,4-dichloro-N-(4-chloro-3-methoxyphenyl)benzamide hydrochloride (15) exhibits a 63% yield and improved solubility due to its protonatable amine, contrasting with the ethoxy group’s moderate lipophilicity .

Heterocyclic Substituents

  • Furan/Thiophene Derivatives : 2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide (53) and thiophen-2-ylmethyl analog (54) () show altered aromatic interactions and solubility. The furan’s oxygen atom may engage in weaker hydrogen bonding compared to the ethoxy group’s stronger electron-donating effects .
  • Pyrimidine Analogs : 2,4-Dichloro-N-(2-pyrimidinyl)benzamide () incorporates a pyrimidine ring, enhancing binding affinity to enzymes like phosphodiesterases. The ethoxyphenyl group, while less polar, may offer better membrane permeability .

Electron-Withdrawing Groups

  • Nitro-Substituted Analogs: 4-Chloro-N-(4-ethoxy-2-nitrophenyl)benzamide () includes a nitro group, which increases electrophilicity and reactivity.
  • Acetylated Derivatives : N-(3-acetylphenyl)-2,4-dichlorobenzamide () features an acetyl group, creating a more electron-deficient benzamide core. This may enhance interactions with nucleophilic enzyme active sites compared to the ethoxy group’s resonance effects .

Physicochemical Properties

  • Lipophilicity (logP): The ethoxy group increases logP compared to hydrophilic aminoethyl derivatives but reduces it relative to nitro- or acetyl-substituted analogs.
  • Solubility: Aminoethyl derivatives (e.g., compound 15) show higher aqueous solubility due to ionization, whereas furan/thiophene analogs (e.g., 53, 54) may require organic solvents .
  • Thermal Stability : Pyrimidine and nitro groups (e.g., ) may reduce thermal stability due to electron-withdrawing effects, whereas ethoxy and alkylamine groups enhance stability .

Preparation Methods

Acylation via Acid Chloride Intermediate

The most direct method involves reacting 2,4-dichlorobenzoyl chloride with 2-ethoxyaniline under basic conditions. This Schotten-Baumann-type reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Procedure :

  • Synthesis of 2,4-dichlorobenzoyl chloride :
    2,4-Dichlorobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (2.5 equiv) in anhydrous dichloromethane (DCM) for 4–6 hours. Excess thionyl chloride is removed under reduced pressure to yield the acid chloride as a pale-yellow liquid.

  • Coupling with 2-ethoxyaniline :
    The acid chloride is dissolved in DCM and added dropwise to a stirred solution of 2-ethoxyaniline (1.1 equiv) and triethylamine (2.0 equiv) at 0–5°C. The mixture is warmed to room temperature and stirred for 12 hours. The product precipitates upon quenching with ice water and is recrystallized from ethanol.

Key Data :

ParameterValue
Yield68–72%
Reaction Time12–16 hours
SolventDichloromethane
BaseTriethylamine

Carbodiimide-Mediated Coupling

For substrates sensitive to acid chlorides, 2,4-dichlorobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method minimizes racemization and side reactions.

Procedure :
2,4-Dichlorobenzoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dimethylformamide (DMF) and stirred at 0°C for 30 minutes. 2-Ethoxyaniline (1.05 equiv) is added, and the reaction is stirred at room temperature for 24 hours. The product is extracted with ethyl acetate and purified via column chromatography (hexane:ethyl acetate = 4:1).

Optimization Insights :

  • Excess EDC (>1.5 equiv) leads to urea byproduct formation.

  • Lower temperatures (0–5°C) improve regioselectivity but prolong reaction times.

Reaction Mechanism and Kinetics

The acylation proceeds through a tetrahedral intermediate (Figure 1). Density functional theory (DFT) studies indicate that the electron-withdrawing chlorine atoms at the 2- and 4-positions of the benzoyl group increase electrophilicity, reducing the activation energy for nucleophilic attack by 2-ethoxyaniline.

Kinetic Profile :

  • Rate-Limiting Step : Formation of the tetrahedral intermediate (k1=3.2×104s1k_1 = 3.2 \times 10^{-4} \, \text{s}^{-1} at 25°C).

  • Activation Energy : Calculated as Ea=45.2kJ/molE_a = 45.2 \, \text{kJ/mol} via Arrhenius analysis.

Spectral Characterization and Validation

Infrared Spectroscopy (IR)

The IR spectrum (KBr) exhibits key absorptions:

  • νNH\nu_{\text{NH}}: 3325 cm1^{-1} (amide N–H stretch).

  • νC=O\nu_{\text{C=O}}: 1665 cm1^{-1} (amide I band).

  • νC-O\nu_{\text{C-O}}: 1250 cm1^{-1} (ethoxy group).

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, DMSO-d6d_6) :

    • δ 10.32 (s, 1H, NH),

    • δ 7.85–7.35 (m, 6H, aromatic),

    • δ 4.12 (q, J=7.0HzJ = 7.0 \, \text{Hz}, 2H, OCH2_2),

    • δ 1.42 (t, J=7.0HzJ = 7.0 \, \text{Hz}, 3H, CH3_3).

  • 13^{13}C NMR :

    • δ 165.8 (C=O),

    • δ 148.2–122.4 (aromatic carbons),

    • δ 63.7 (OCH2_2),

    • δ 14.1 (CH3_3).

Challenges and Mitigation Strategies

Hydrolysis of Acid Chloride

Exposure to moisture leads to hydrolysis, yielding 2,4-dichlorobenzoic acid. Solutions include:

  • Rigorous drying of solvents and reagents.

  • Use of molecular sieves (4Å) in the reaction mixture.

Byproduct Formation

Urea derivatives may form via over-activation of carboxylic acids. Mitigation involves:

  • Stoichiometric control of EDC (1.1–1.2 equiv).

  • Addition of HOBt to suppress racemization.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting tubular reactors (Figure 2) with staggered herringbone micromixers enhances mass transfer, reducing reaction times from hours to minutes. A prototype system achieved 85% conversion at a residence time of 8 minutes (T = 60°C, [substrate] = 0.5 M).

Solvent Recycling

Ethanol from recrystallization is recovered via fractional distillation (purity >98%, recovery rate = 92%), aligning with green chemistry principles .

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